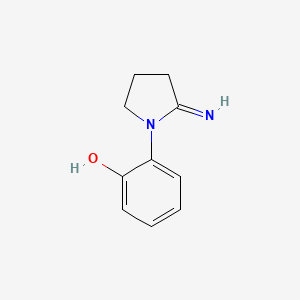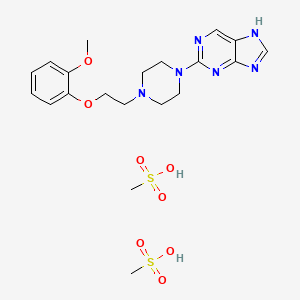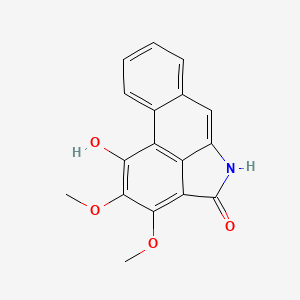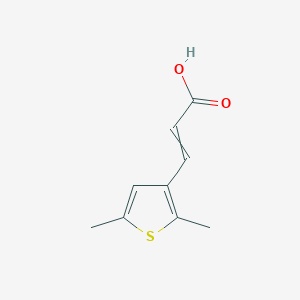
2-Chloro-2-(chloromethyl)-1,1-diethoxy-3-methylbutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-2-(chloromethyl)-1,1-diethoxy-3-methylbutane is an organic compound with the molecular formula C10H20Cl2O2. It is a chlorinated derivative of butane, characterized by the presence of two chlorine atoms and two ethoxy groups attached to the butane backbone. This compound is of interest in various chemical research and industrial applications due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-(chloromethyl)-1,1-diethoxy-3-methylbutane typically involves the chlorination of 1,1-diethoxy-3-methylbutane. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled temperature conditions. The reaction proceeds via the formation of an intermediate, which is then further chlorinated to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination processes. The reaction is conducted in a continuous flow reactor to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the product.
化学反応の分析
Types of Reactions
2-Chloro-2-(chloromethyl)-1,1-diethoxy-3-methylbutane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide, ammonia, or thiols are commonly used. The reactions are typically carried out in polar solvents like water or alcohols.
Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are used. The reactions are conducted at elevated temperatures.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include alcohols, amines, or thioethers.
Elimination Reactions: Alkenes are the primary products.
Oxidation Reactions: Aldehydes, ketones, or carboxylic acids are formed.
科学的研究の応用
2-Chloro-2-(chloromethyl)-1,1-diethoxy-3-methylbutane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.
作用機序
The mechanism of action of 2-Chloro-2-(chloromethyl)-1,1-diethoxy-3-methylbutane involves its reactivity with nucleophiles and electrophiles. The chlorine atoms act as leaving groups, making the compound susceptible to nucleophilic substitution reactions. The ethoxy groups can undergo oxidation, leading to the formation of reactive intermediates that participate in further chemical transformations. The molecular targets and pathways involved depend on the specific reactions and conditions employed.
類似化合物との比較
Similar Compounds
2-Chloro-2-methylpropane: Similar in structure but lacks the ethoxy groups.
2-Chloro-2-methylbutane: Similar but with a different alkyl chain length.
1,1-Diethoxy-3-methylbutane: Lacks the chlorine atoms.
Uniqueness
2-Chloro-2-(chloromethyl)-1,1-diethoxy-3-methylbutane is unique due to the presence of both chlorine and ethoxy groups, which impart distinct reactivity and chemical properties. This combination allows for a wide range of chemical transformations and applications in various fields of research and industry.
特性
CAS番号 |
89129-89-5 |
|---|---|
分子式 |
C10H20Cl2O2 |
分子量 |
243.17 g/mol |
IUPAC名 |
2-chloro-2-(chloromethyl)-1,1-diethoxy-3-methylbutane |
InChI |
InChI=1S/C10H20Cl2O2/c1-5-13-9(14-6-2)10(12,7-11)8(3)4/h8-9H,5-7H2,1-4H3 |
InChIキー |
NAIRBKXQASUZQP-UHFFFAOYSA-N |
正規SMILES |
CCOC(C(CCl)(C(C)C)Cl)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-imino-7-(methylsulfanyl)pyrimido[4,5-d]pyrimidin-3(4H)-yl]-4-nitrobenzamide](/img/structure/B14141418.png)

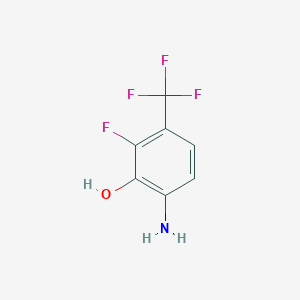


![1-(2-chloro-7H-purin-6-yl)-N-[3-(diethylamino)propyl]piperidine-3-carboxamide](/img/structure/B14141440.png)
![Anthracene, 9,10-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-](/img/structure/B14141448.png)
![2-({2-[(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethyl}amino)ethyl phenylcarbamate](/img/structure/B14141455.png)
![(E)-1-[3-bromo-2-(prop-2-en-1-yloxy)phenyl]-2-(4-nitrophenyl)diazene](/img/structure/B14141465.png)
